molecular formula C19H21N3O B1684316 Alcaftadine CAS No. 147084-10-4

Alcaftadine

Katalognummer: B1684316
CAS-Nummer: 147084-10-4
Molekulargewicht: 307.4 g/mol
InChI-Schlüssel: MWTBKTRZPHJQLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alcaftadine is a pharmaceutical compound primarily used as an antihistamine to prevent itching associated with allergic conjunctivitis. It is marketed under the brand name Lastacaft. This compound functions as a histamine receptor antagonist, specifically targeting the H1 receptor .

Vorbereitungsmethoden

Die Synthese von Alcaftadine umfasst mehrere Schritte. Eine der bekannten Methoden beinhaltet die Reaktion von 6,11-Dihydro-11-(1-Methyl-4-piperidinyliden)-5H-imidazo2,1-bbenzazepin-3-carboxaldehyd mit verschiedenen Reagenzien. Der Prozess beinhaltet die Verwendung von aktiviertem Dimethylsulfoxid (DMSO) und anderen Elektrophilen wie Oxalylchlorid, Carbodiimid oder hypervalenten Iodverbindungen . Industrielle Produktionsverfahren wurden optimiert, um die Ausbeute zu erhöhen und die Anzahl der beteiligten Schritte zu reduzieren .

Analyse Chemischer Reaktionen

Alcaftadine durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Oxidation: Unter Verwendung von Reagenzien wie Dess-Martin-Periodinan oder 2-Iodoxybenzoesäure.

    Reduktion: In der Regel beinhaltet dies die Verwendung von Reduktionsmitteln wie Natriumborhydrid.

    Substitution: Häufige Reagenzien sind Halogenierungsmittel und Nukleophile.

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation von this compound zur Bildung seines Carbonsäurederivats führen .

Wissenschaftliche Forschungsanwendungen

Alcaftadine hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es als Antagonist des H1-Histaminrezeptors wirkt. Durch die Blockierung dieses Rezeptors verhindert es die Freisetzung von Histamin aus Mastzellen, wodurch Juckreiz und Rötung der Augen reduziert werden. Darüber hinaus hemmt this compound die Aktivierung und Chemotaxis von Eosinophilen, was zu seinen entzündungshemmenden Eigenschaften beiträgt .

Wirkmechanismus

Alcaftadine exerts its effects by acting as an antagonist to the H1 histamine receptor. By blocking this receptor, it prevents the release of histamine from mast cells, thereby reducing itching and redness in the eyes. Additionally, this compound inhibits eosinophil activation and chemotaxis, further contributing to its anti-inflammatory properties .

Biologische Aktivität

Alcaftadine is a novel antihistamine primarily used for the treatment of allergic conjunctivitis. It exhibits a unique profile of biological activity, functioning as a direct antagonist at the H1 histamine receptor and an inhibitor of histamine release from mast cells. This article delves into the compound's mechanisms, efficacy in clinical studies, and comparative analyses with other antihistamines.

This compound's mechanism involves multiple interactions with histamine receptors:

  • H1 Receptor Antagonism : this compound acts as a competitive antagonist at the H1 receptor, which is crucial for mediating allergic responses. Its binding affinity is characterized by an IC50 value of approximately 8.6 nM, indicating significant potency compared to other antihistamines like ketotifen .
  • H4 Receptor Interaction : this compound also binds to the H4 receptor, which is expressed on hematopoietic cells. The binding affinity at the H4 receptor is lower than that at H1, with an IC50 of 4.4 µM. This interaction may contribute to its anti-inflammatory effects by inhibiting eosinophil chemotaxis .

Pharmacokinetics

Following topical ocular administration, this compound reaches peak plasma concentrations (Cmax) rapidly, typically within 15 minutes, with levels falling below quantifiable limits within three hours. The active carboxylic acid metabolite peaks at about 3 ng/mL one hour post-administration and similarly declines thereafter .

Efficacy in Clinical Studies

This compound has been evaluated in various clinical trials for its efficacy in treating allergic conjunctivitis:

  • Comparative Studies : A study comparing this compound (0.25%) with other antihistamines like bepotastine and olopatadine demonstrated that this compound significantly alleviated symptoms such as itching and redness more effectively than olopatadine. The total ocular symptom score (TOSS) showed substantial improvement in patients treated with this compound compared to those receiving placebo or olopatadine .
  • Rapid Onset of Action : In a conjunctival allergen challenge model, this compound provided significant itch relief as early as three minutes post-instillation, outperforming both placebo and olopatadine in terms of rapidity and effectiveness .

Case Studies and Comparative Efficacy

Study Comparison Findings
Ayyappanavar et al., 2021This compound vs. BepotastineBoth drugs showed similar efficacy; however, this compound was superior in reducing itching and redness .
FDA Clinical PREA StudyThis compound vs. PlaceboThis compound significantly reduced ocular itching scores compared to placebo across multiple time points (p < 0.0001) .
Ono et al., 2020This compound vs. OlopatadineThis compound showed a greater reduction in eosinophil infiltration in animal models compared to olopatadine .

Safety Profile

This compound is generally well-tolerated, with common adverse reactions including mild eye irritation and burning at the instillation site, reported in less than 4% of cases . No serious adverse events have been documented in clinical trials.

Eigenschaften

IUPAC Name

11-(1-methylpiperidin-4-ylidene)-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-21-9-6-15(7-10-21)18-17-5-3-2-4-14(17)8-11-22-16(13-23)12-20-19(18)22/h2-5,12-13H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTBKTRZPHJQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598455
Record name 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alcaftadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015670
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly solubility
Record name Alcaftadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06766
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Alcaftadine is a H1 histamine receptor antagonist and inhibitor of the release of histamine from mast cells. Decreased chemotaxis and inhibition of eosinophil activation has also been demonstrated.
Record name Alcaftadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06766
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

147084-10-4
Record name Alcaftadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147084-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alcaftadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06766
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALCAFTADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z8O94ECSX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Alcaftadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015670
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alcaftadine
Reactant of Route 2
Alcaftadine
Reactant of Route 3
Reactant of Route 3
Alcaftadine
Reactant of Route 4
Alcaftadine
Reactant of Route 5
Alcaftadine
Reactant of Route 6
Reactant of Route 6
Alcaftadine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.